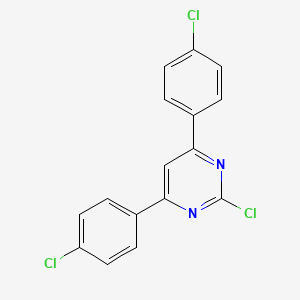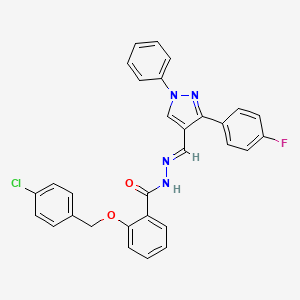
2-((4-Chlorobenzyl)oxy)-N'-((3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)benzohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(4-chlorobenzyl)oxy]-N’-{(E)-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}benzohydrazide is a synthetic organic compound that belongs to the class of hydrazides It is characterized by the presence of a benzohydrazide core, substituted with a 4-chlorobenzyl group and a 4-fluorophenyl-pyrazole moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-chlorobenzyl)oxy]-N’-{(E)-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}benzohydrazide can be achieved through a multi-step process:
Preparation of 4-chlorobenzyl alcohol: 4-chlorobenzyl chloride is reacted with sodium hydroxide in an aqueous medium to yield 4-chlorobenzyl alcohol.
Formation of 4-chlorobenzyl ether: 4-chlorobenzyl alcohol is then reacted with 2-hydroxybenzoic acid in the presence of a dehydrating agent such as thionyl chloride to form 2-[(4-chlorobenzyl)oxy]benzoic acid.
Synthesis of hydrazide: The 2-[(4-chlorobenzyl)oxy]benzoic acid is converted to its corresponding hydrazide by reacting with hydrazine hydrate.
Formation of the final compound: The hydrazide is then reacted with (E)-3-(4-fluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde in the presence of an acid catalyst to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Análisis De Reacciones Químicas
Types of Reactions
2-[(4-chlorobenzyl)oxy]-N’-{(E)-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chlorobenzyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in an aqueous medium.
Major Products
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted benzohydrazides.
Aplicaciones Científicas De Investigación
2-[(4-chlorobenzyl)oxy]-N’-{(E)-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}benzohydrazide has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Biological Studies: Investigation of its biological activity, including anti-inflammatory, anti-cancer, and antimicrobial properties.
Chemical Biology: Use as a probe to study molecular interactions and pathways in biological systems.
Industrial Applications: Potential use in the synthesis of other complex organic molecules.
Mecanismo De Acción
The mechanism of action of 2-[(4-chlorobenzyl)oxy]-N’-{(E)-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}benzohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways and molecular targets would depend on the specific application and biological context.
Comparación Con Compuestos Similares
Similar Compounds
- **2-[(4-chlorobenzyl)oxy]-N’-{(E)-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}benzohydrazide
- **2-[(4-chlorobenzyl)oxy]-N’-{(E)-[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}benzohydrazide
- **2-[(4-chlorobenzyl)oxy]-N’-{(E)-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}benzohydrazide
Uniqueness
The uniqueness of 2-[(4-chlorobenzyl)oxy]-N’-{(E)-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}benzohydrazide lies in its specific substitution pattern, which may confer distinct biological activity and chemical reactivity compared to similar compounds. The presence of the 4-fluorophenyl group, in particular, may enhance its binding affinity to certain molecular targets and improve its pharmacokinetic properties.
Propiedades
Número CAS |
881664-22-8 |
|---|---|
Fórmula molecular |
C30H22ClFN4O2 |
Peso molecular |
525.0 g/mol |
Nombre IUPAC |
2-[(4-chlorophenyl)methoxy]-N-[(E)-[3-(4-fluorophenyl)-1-phenylpyrazol-4-yl]methylideneamino]benzamide |
InChI |
InChI=1S/C30H22ClFN4O2/c31-24-14-10-21(11-15-24)20-38-28-9-5-4-8-27(28)30(37)34-33-18-23-19-36(26-6-2-1-3-7-26)35-29(23)22-12-16-25(32)17-13-22/h1-19H,20H2,(H,34,37)/b33-18+ |
Clave InChI |
WPZLGGORJWYUCC-DPNNOFEESA-N |
SMILES isomérico |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)F)/C=N/NC(=O)C4=CC=CC=C4OCC5=CC=C(C=C5)Cl |
SMILES canónico |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)F)C=NNC(=O)C4=CC=CC=C4OCC5=CC=C(C=C5)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


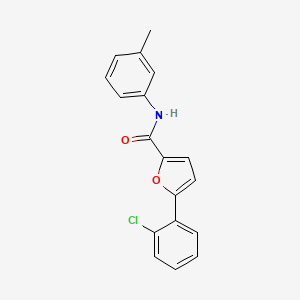
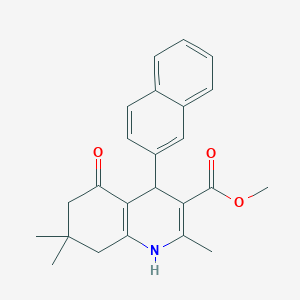


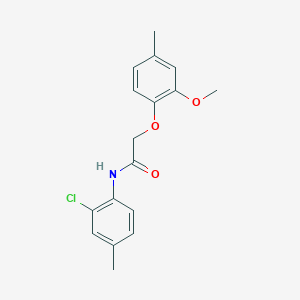
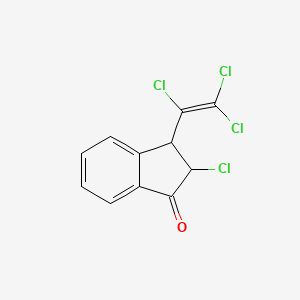
![2-nitro-N-{2,2,2-trichloro-1-[(2-chlorophenyl)amino]ethyl}benzamide](/img/structure/B15075501.png)
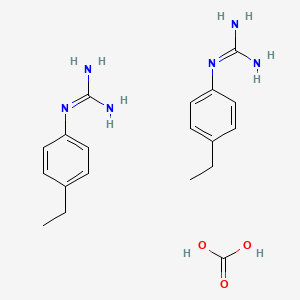

![1,2,3,4,6,7,11b,12-Octahydro-13h-isoquino[2,1-a]quinolin-13-one](/img/structure/B15075523.png)
![1-(4-{4-[(4-{4-[Oxo(phenyl)acetyl]phenoxy}phenyl)sulfonyl]phenoxy}phenyl)-2-phenyl-1,2-ethanedione](/img/structure/B15075528.png)
![1,6-Ethenocyclopenta[cd]pentaleno[2,1,6-gha]pentalene,1,1a,3a,3b,5a,5b,6,6a,6b,6c-decahydro-](/img/structure/B15075536.png)

